molecular formula C11H17NO3 B13098741 Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

Cat. No.: B13098741
M. Wt: 211.26 g/mol
InChI Key: CYTHCMOPAYRQRJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 4-oxopiperidine-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is unique due to its specific cyclopropyl and oxopiperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-7-12(8-3-4-8)6-5-10(9)13/h8-9H,2-7H2,1H3

InChI Key

CYTHCMOPAYRQRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C2CC2

Origin of Product

United States

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